2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine typically involves the reaction of cyclopropylamine with oxetan-3-ol in the presence of a suitable base, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as hydroxylated or ketone-containing compounds.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4-(oxetan-3-yloxy)thiazole
- 2-Cyclopropyl-4-(oxetan-3-yloxy)triazine
- 2-Cyclopropyl-4-(oxetan-3-yloxy)quinoline
Uniqueness
2-Cyclopropyl-4-(oxetan-3-yloxy)pyrimidine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and an oxetane ring attached to a pyrimidine core. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-cyclopropyl-4-(oxetan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7(1)10-11-4-3-9(12-10)14-8-5-13-6-8/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVJQAZYXTQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3COC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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